molecular formula C20H19N3O B2579654 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1043141-89-4

3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No.: B2579654
CAS No.: 1043141-89-4
M. Wt: 317.392
InChI Key: XKUDYTQBVIPMNB-UHFFFAOYSA-N
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Description

3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is an organic compound that belongs to the class of benzamides This compound features a complex structure with a cyclopenta[c]pyrazole core, which is fused with a benzamide moiety The presence of a phenyl group and a methyl group further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a cyclopentanone derivative, the cyclopenta[c]pyrazole ring can be formed via a condensation reaction.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the cyclopenta[c]pyrazole intermediate reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the cyclopenta[c]pyrazole derivative with a benzoyl chloride in the presence of a base like triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the benzamide moiety to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl ring or the pyrazole core, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Materials Science: The compound’s structural properties may make it useful in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide would depend on its specific application. In medicinal chemistry, for instance, it might interact with molecular targets such as enzymes or receptors. The cyclopenta[c]pyrazole core could facilitate binding to active sites, while the benzamide moiety might enhance its affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1-benzofuran-2-carboxamide: Similar in structure but with a benzofuran moiety instead of a phenyl group.

    2-(1H-Pyrazol-3-yl)phenol: Contains a pyrazole core and a phenol group, lacking the cyclopenta ring and benzamide linkage.

Uniqueness

3-methyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is unique due to its combination of a cyclopenta[c]pyrazole core with a benzamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-methyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O/c1-14-7-5-8-15(13-14)20(24)21-19-17-11-6-12-18(17)22-23(19)16-9-3-2-4-10-16/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUDYTQBVIPMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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